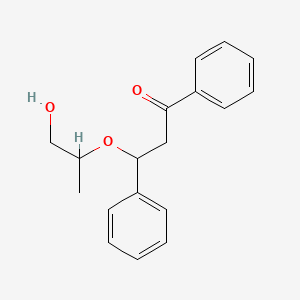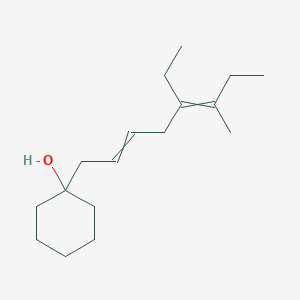
1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl and methyl group on an octadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Octadiene Chain: The octadiene chain can be synthesized through a series of reactions, including alkylation and dehydrogenation.
Cyclohexane Ring Formation: The cyclohexane ring is then introduced through cyclization reactions.
Substitution Reactions: The final step involves the substitution of the cyclohexane ring with the ethyl and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Menthol: A similar compound with a cyclohexane ring and hydroxyl group, known for its cooling properties.
Carvone: Another related compound with a similar structure but different functional groups.
Uniqueness: 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of the octadiene chain, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
835596-28-6 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(5-ethyl-6-methylocta-2,5-dienyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-4-15(3)16(5-2)11-7-10-14-17(18)12-8-6-9-13-17/h7,10,18H,4-6,8-9,11-14H2,1-3H3 |
InChI Key |
NEWZICBYYSQQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)CC=CCC1(CCCCC1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
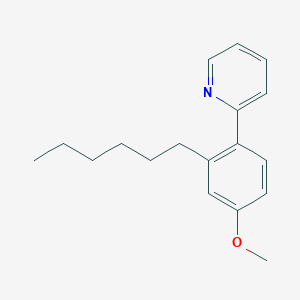
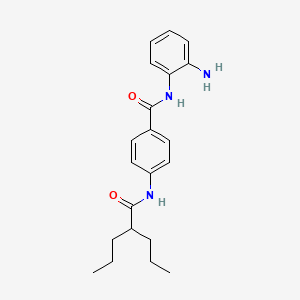
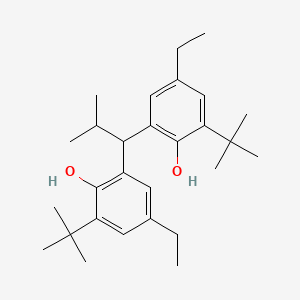
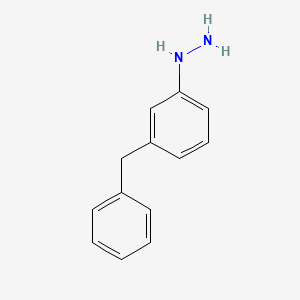
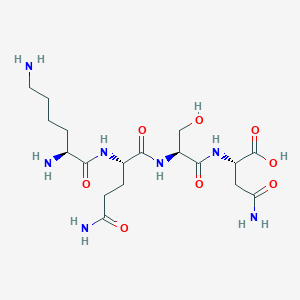
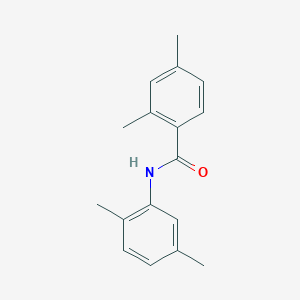
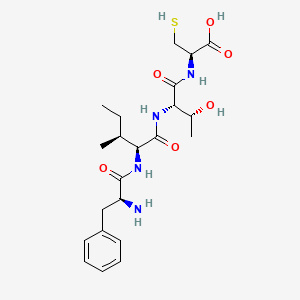

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
